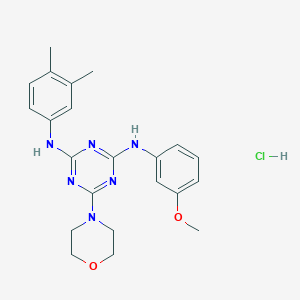

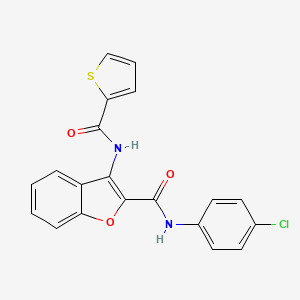

![molecular formula C16H14N2O2 B2960249 3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 80110-10-7](/img/structure/B2960249.png)

3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one” is a Schiff base obtained by condensing p-arnisidine (4-methoxyaniline) with N-benzylisatin (1-benzyl-1H-indole-2,3-dione). It crystallizes in the triclinic P1 space group .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-benzyl-5-methylindoline-2,3-dione with 4-methoxyaniline . The reaction mixture is stirred at room temperature for a certain period to yield the desired product .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using single-crystal X-ray structural analysis . The benzyl and phenyl rings subtend dihedral angles with the isatin group . The imino C=N double bond exists in an E conformation .Chemical Reactions Analysis

The compound is a result of a chemical reaction involving 1-benzyl-5-methylindoline-2,3-dione and 4-methoxyaniline . Further details about its chemical reactions are not available in the retrieved data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.302 . It has been characterized using elemental analysis, 1H and 13C NMR spectroscopy . The compound’s IR, 1H NMR, 13C NMR and MS spectroscopic data are also available .Aplicaciones Científicas De Investigación

Novel Spiro Compounds Synthesis

A study by Kouznetsov et al. (2008) presented an easy and cost-effective method to synthesize novel 4′-(4-hydroxy-3-methoxyphenyl)-3′-methyl-3′,4′-dihydro-1′ H -spiro[indoline-3,2′-quinolin]-2-ones using imino Diels–Alder cycloaddition. This reaction involves ketimine-isatin derivatives and trans-isoeugenol, showcasing the potential of imino compounds in synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Kouznetsov, Forero, & Torres, 2008).

Antimicrobial Schiff Bases

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and tested them for antimicrobial activities. The compounds exhibited moderate activity against tested bacteria and fungi, suggesting the relevance of such imino compounds in developing antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Corrosion Inhibition

A study by Hasanov et al. (2007) investigated the efficiency of Schiff bases, including 2-{[(4-methoxyphenyl)imino]methyl}phenol, as steel-corrosion inhibitors. The compounds showed good corrosion inhibition, especially at high concentrations, highlighting their potential application in protecting metals from corrosion (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)imino-1-methylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-14-6-4-3-5-13(14)15(16(18)19)17-11-7-9-12(20-2)10-8-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDGSAISZIKHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methoxyphenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)

![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)

![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2960168.png)

![N-(4-(dimethylamino)phenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2960177.png)

![4-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-methylpyrazole](/img/structure/B2960182.png)

![3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B2960187.png)